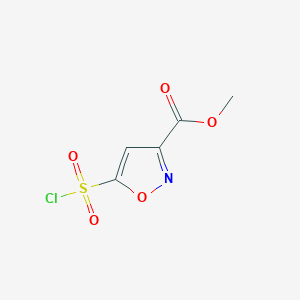

Methyl 5-(chlorosulfonyl)-1,2-oxazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-chlorosulfonyl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO5S/c1-11-5(8)3-2-4(12-7-3)13(6,9)10/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEVCRQSSHAJMFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909326-52-8 | |

| Record name | methyl 5-(chlorosulfonyl)-1,2-oxazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(chlorosulfonyl)-1,2-oxazole-3-carboxylate typically involves the reaction of appropriate oxazole derivatives with chlorosulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorosulfonyl group. Common solvents used in this reaction include chlorocarbons and acetonitrile, which provide an inert environment for the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Chloride Group

The chlorosulfonyl group (-SO₂Cl) undergoes nucleophilic substitution with amines, yielding sulfonamide derivatives. This reaction is pivotal for synthesizing bioactive compounds.

Example Reaction with Pyrazol-5-amines

Reaction of methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates with 1H-pyrazol-5-amines produces sulfonamide derivatives under reflux conditions in dioxane with triethylamine .

Biological Relevance : Derivatives like methyl 5-((5-amino-3-phenyl-1H-1,2,4-triazol-1-yl)sulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate exhibit cytotoxic activity against cancer cell lines (average GI₅₀ = 5.37 × 10⁻⁶ M) .

Cyclization Reactions via Smiles Rearrangement

The chlorosulfonyl group facilitates cyclization reactions with aminoazoles, forming fused heterocycles.

Reaction with 1H-1,2,4-Triazol-5-amines

Under similar conditions, triazol-amines undergo substitution followed by intramolecular cyclization, yielding oxazolo[5,4-d]pyrimidines .

Ester Hydrolysis and Functionalization

The methyl ester group undergoes hydrolysis to form carboxylic acids, enabling further derivatization.

Hydrolysis to Carboxylic Acid

Treatment with aqueous KOH in dioxane yields the corresponding carboxylic acid .

| Reactants | Conditions | Products | Key Findings |

|---|---|---|---|

| This compound | KOH (12.5 mmol), dioxane-water (1:1), 3 hrs reflux | 5-(Chlorosulfonyl)-1,2-oxazole-3-carboxylic acid | 87% yield; ¹H NMR: δ 12.13 ppm (COOH) . |

Thiourea Formation and Cyclization

Reaction with acid isothiocyanates forms thioureas, which are subsequently methylated and cyclized to β-amino acid derivatives.

Stepwise Reaction Pathway

- Thiourea Formation : Reaction with phenyl isothiocyanate.

- S-Methylation : Using methyl iodide.

- Cyclization–Aromatic Substitution : Forms chiral β-amino acid derivatives .

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| Thiourea Formation | This compound + phenyl isothiocyanate | RT, 2 hrs | Thiourea intermediate |

| S-Methylation | Thiourea intermediate + CH₃I | K₂CO₃, DMF, 60°C | Methylated thiourea |

| Cyclization | Methylated thiourea | H₂O, HCl, 100°C | β-Amino acid derivatives |

Interaction with Metal Cyanates

In the presence of N-alkylimidazoles, the chlorosulfonyl group reacts with metal cyanates to form sulfonyl isocyanates, which are intermediates in agrochemical synthesis .

| Reactants | Conditions | Products | Application |

|---|---|---|---|

| This compound + KOCN | N-Methylimidazole, RT | Sulfonyl isocyanate | Precursor for herbicides |

Scientific Research Applications

Methyl 5-(chlorosulfonyl)-1,2-oxazole-3-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 5-(chlorosulfonyl)-1,2-oxazole-3-carboxylate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to introduce functional groups and modify molecular structures . The compound’s ability to participate in cycloaddition reactions further enhances its utility in synthetic chemistry .

Comparison with Similar Compounds

Substituent Variations on the Oxazole Ring

Position 5 Substituents

- Methyl 5-(chlorosulfonyl)-4-methyl-2-thiophenecarboxylate (Thiophene Analog) Structure: Substituted thiophene ring with -SO₂Cl at position 5 and -COOCH₃ at position 3. Molecular Formula: C₇H₇ClO₄S₂ (MW: 254.71) vs. C₆H₄ClNO₄S (estimated for the oxazole analog). Key Differences: Thiophene (sulfur-containing aromatic ring) vs. oxazole (oxygen and nitrogen). Thiophenes exhibit greater aromatic stability and lower reactivity compared to oxazoles. The chlorosulfonyl group in the thiophene analog has a melting point of 40–41°C .

- Ethyl 5-chloro-1,2-oxazole-3-carboxylate Structure: Chlorine substituent at position 5; ethyl ester at position 3. Molecular Formula: C₆H₆ClNO₃ (MW: 175.57). Key Differences: The absence of the sulfonyl group reduces electrophilicity. Ethyl esters typically exhibit slower hydrolysis rates compared to methyl esters due to steric hindrance .

- Methyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate Structure: Methoxymethyl (-CH₂OCH₃) at position 4. Molecular Formula: C₇H₉NO₄ (MW: 171.15). Key Differences: The methoxymethyl group is electron-donating, contrasting with the electron-withdrawing -SO₂Cl. This reduces the ester’s susceptibility to nucleophilic attack .

Heterocycle Modifications

Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate

- Structure : 1,2,4-Oxadiazole ring with phenyl and methyl ester groups.

- Molecular Formula : C₁₀H₈N₂O₃ (MW: 204.18).

- Key Differences : The 1,2,4-oxadiazole ring has different electronic properties due to nitrogen placement, increasing thermal stability compared to 1,2-oxazole. The phenyl group enhances lipophilicity .

Ethyl 5-{[N-(4-chlorophenyl)benzenesulfonamido]methyl}-4,5-dihydro-1,2-oxazole-3-carboxylate

Functional Group Comparisons

Ester Groups

| Compound | Ester Group | Molecular Weight | Reactivity Trend |

|---|---|---|---|

| Methyl 5-(chlorosulfonyl)-... | Methyl | ~221.6 | High (electron-withdrawing -SO₂Cl) |

| Ethyl 5-chloro-1,2-oxazole-3-carboxylate | Ethyl | 175.57 | Moderate (steric hindrance) |

| Methyl 5-methyl-1,2-oxazole-3-carboxylate | Methyl | 141.13 | Low (electron-donating -CH₃) |

- Key Insight : Methyl esters hydrolyze faster than ethyl esters under basic conditions. The -SO₂Cl group further accelerates hydrolysis in the target compound .

Substituent Electronic Effects

| Substituent | Electronic Effect | Impact on Reactivity |

|---|---|---|

| -SO₂Cl | Strong EWG | Enhances electrophilicity of ester |

| -Cl | Moderate EWG | Mild activation of adjacent groups |

| -CH₂OCH₃ | EDG | Reduces ester reactivity |

| -C₆H₅ (phenyl) | Mixed (resonance) | Increases lipophilicity |

Physicochemical Properties

| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility Trends |

|---|---|---|---|

| Methyl 5-(chlorosulfonyl)-... | Not reported | Not reported | Polar aprotic solvents (DMF, DMSO) |

| Methyl 5-(chlorosulfonyl)-4-methyl-2-thiophenecarboxylate | 40–41 | Not reported | Moderate in chloroform |

| Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate | Not reported | Not reported | High in water (amino group) |

- Note: The chlorosulfonyl group in the target compound likely reduces aqueous solubility due to its hydrophobic nature but enhances compatibility with polar aprotic solvents .

Biological Activity

Methyl 5-(chlorosulfonyl)-1,2-oxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique chemical structure and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and applications in drug development, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula CHClOS and a molecular weight of approximately 205.63 g/mol. The compound features a chlorosulfonyl group, which enhances its reactivity towards nucleophiles, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its electrophilic chlorosulfonyl group. This group facilitates nucleophilic substitution reactions, allowing the compound to interact with various biomolecules. The oxazole ring contributes stability and may play a role in enzyme inhibition or modulation of biological pathways .

Anticancer Activity

This compound has been investigated for its anticancer properties. A study synthesized several derivatives and screened them against various human cancer cell lines as part of the National Cancer Institute's protocol. One derivative exhibited potent cytotoxic activity with an average GI value of mol/L against multiple cancer types, including lung and breast cancer .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | GI (mol/L) | TGI (mol/L) | LC (mol/L) |

|---|---|---|---|

| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate |

Enzyme Inhibition

Research indicates that compounds derived from this compound can act as dual inhibitors for cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes involved in inflammatory processes . The oxazole ring's hydrolytic cleavage may enhance the bioactivity associated with these enzyme interactions.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of corresponding oxazole precursors with chlorosulfonic acid. This compound serves as a precursor for various derivatives that exhibit diverse biological activities, including kinase inhibition and antiviral properties .

Table 2: Synthetic Routes for Derivatives

| Synthetic Method | Description |

|---|---|

| Reaction with chlorosulfonic acid | Direct chlorosulfonation |

| Condensation with aroylaminomalonodiamides | Formation of oxazolo[5,4-d]-pyrimidines |

| Cycloaddition reactions with alkenes and alkynes | Formation of cyclic compounds |

Case Studies

- Anticancer Screening : In a study focusing on anticancer activity, methyl 5-benzylsulfonyl derivatives were tested against a panel of cancer cell lines, revealing significant cytotoxic effects that warrant further investigation into their mechanisms and potential therapeutic applications .

- Enzyme Interaction Studies : Molecular docking studies have been conducted to explore the interaction between synthesized derivatives and target enzymes like tubulin and CDK2, providing insights into their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-(chlorosulfonyl)-1,2-oxazole-3-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as chlorosulfonation of a preformed oxazole-carboxylate intermediate. Key factors include temperature control (e.g., 0–5°C for sulfonation to avoid side reactions), stoichiometric ratios of sulfonating agents (e.g., ClSO₃H), and inert atmospheres to prevent hydrolysis. Post-synthesis purification via recrystallization (using solvents like dichloromethane/hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for achieving >95% purity .

Q. How can the structure of this compound be validated using crystallographic and spectroscopic methods?

- Methodological Answer :

- X-ray crystallography : Use SHELX suite for structure solution and refinement. Single-crystal diffraction data collected at low temperature (e.g., 100 K) minimizes thermal motion artifacts. Compare experimental bond lengths (e.g., S=O: ~1.43 Å, C-Cl: ~1.74 Å) with theoretical values .

- Spectroscopy : ¹H/¹³C NMR (CDCl₃) should show characteristic peaks: ester carbonyl (~165–170 ppm in ¹³C), oxazole protons (δ 6.5–7.2 ppm in ¹H), and sulfonyl chlorine (no direct proton signal). IR confirms sulfonyl (1350–1200 cm⁻¹) and carbonyl (1720 cm⁻¹) stretches .

Q. What are the key stability concerns for this compound under storage and experimental conditions?

- Methodological Answer : The sulfonyl chloride group is hygroscopic and prone to hydrolysis. Store under anhydrous conditions (argon atmosphere, desiccator) at 0–4°C. Stability tests via TLC or HPLC (C18 column, acetonitrile/water mobile phase) can monitor degradation products (e.g., sulfonic acid derivatives) over time .

Advanced Research Questions

Q. How do steric and electronic effects of the chlorosulfonyl group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing sulfonyl group activates the oxazole ring for nucleophilic attack at the 5-position. Computational studies (DFT, Gaussian09) can map electrostatic potential surfaces to predict regioselectivity. Experimentally, compare reaction rates with analogs (e.g., methyl 5-methyl-1,2-oxazole-3-carboxylate) using kinetic assays (UV-Vis monitoring at λ = 260–300 nm) .

Q. What strategies resolve contradictions in reported biological activity data for sulfonyl-oxazole derivatives?

- Methodological Answer : Discrepancies often arise from impurity profiles or assay conditions.

- Purity Validation : Use LC-MS to identify trace byproducts (e.g., hydrolyzed sulfonic acids) that may interfere with bioassays.

- Assay Optimization : Standardize cell-based assays (e.g., enzyme inhibition IC₅₀) with controls for pH, DMSO concentration (<1%), and batch-to-batch compound variability .

Q. How can computational modeling guide the design of this compound derivatives for targeted protein interactions?

- Methodological Answer :

- Docking Studies (AutoDock Vina) : Dock the compound into protein active sites (e.g., serine hydrolases) using the sulfonyl group as an electrophilic "warhead." Focus on binding energy (ΔG < −7 kcal/mol) and hydrogen-bond interactions with catalytic residues.

- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess conformational changes and binding mode retention .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?

- Methodological Answer : Chiral analogs require asymmetric catalysis (e.g., Evans oxazaborolidine) or chiral stationary phase HPLC for resolution. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) and optimize catalyst loading (5–10 mol%) to minimize racemization during sulfonation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.